molecular formula C16H13F3N2O B2645538 4,6-Dimethyl-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile CAS No. 866131-83-1

4,6-Dimethyl-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B2645538
CAS No.: 866131-83-1
M. Wt: 306.288
InChI Key: RAAADUMRDSBCDL-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to a pyridine ring. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,4-pentanedione and ammonium acetate.

    Introduction of the Trifluoromethylbenzyl Group: The trifluoromethylbenzyl group is introduced via a nucleophilic substitution reaction, where a suitable trifluoromethylbenzyl halide reacts with the pyridine derivative.

    Oxidation and Functionalization: The final steps involve oxidation and functionalization reactions to introduce the nitrile group and ensure the correct placement of the oxo and dimethyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially converting the oxo group to a hydroxyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyridine ring and the benzyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4,6-Dimethyl-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the development of agrochemicals, dyes, and materials with specialized properties.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyridine ring can interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyl-2-oxo-1-benzyl-1,2-dihydro-3-pyridinecarbonitrile: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    4,6-Dimethyl-2-oxo-1-[3-(methyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and interactions.

Uniqueness

The presence of the trifluoromethyl group in 4,6-Dimethyl-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile imparts unique properties such as increased stability, lipophilicity, and potential for specific biological interactions, distinguishing it from similar compounds.

Properties

IUPAC Name

4,6-dimethyl-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2O/c1-10-6-11(2)21(15(22)14(10)8-20)9-12-4-3-5-13(7-12)16(17,18)19/h3-7H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAAADUMRDSBCDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC2=CC(=CC=C2)C(F)(F)F)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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